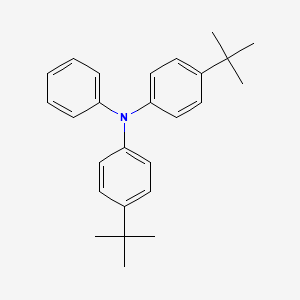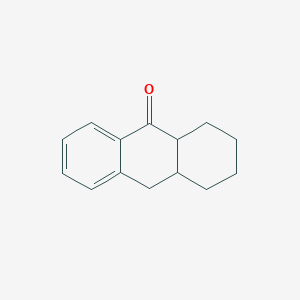
1,3,4,4a,9a,10-Hexahydroanthracen-9(2H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6,7,8,8a,10,10a-hexahydro-5H-anthracen-9-one is a chemical compound with the molecular formula C14H16O It is a derivative of anthracene, characterized by its hexahydro structure, which means it has six additional hydrogen atoms compared to the parent anthracene molecule
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6,7,8,8a,10,10a-hexahydro-5H-anthracen-9-one typically involves the hydrogenation of anthracene derivatives. One common method is the catalytic hydrogenation of 9-anthracenone using a palladium or platinum catalyst under high pressure and temperature. The reaction conditions often include a solvent such as ethanol or acetic acid to facilitate the hydrogenation process.
Industrial Production Methods
In an industrial setting, the production of 6,7,8,8a,10,10a-hexahydro-5H-anthracen-9-one can be scaled up by using continuous flow reactors. These reactors allow for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of advanced catalysts and optimized reaction parameters further enhances the efficiency of the industrial production process.
Chemical Reactions Analysis
Types of Reactions
6,7,8,8a,10,10a-hexahydro-5H-anthracen-9-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form anthraquinone derivatives using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Further reduction of this compound can lead to the formation of fully hydrogenated anthracene derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium or chromium trioxide in acetic acid.
Reduction: Hydrogen gas in the presence of a palladium or platinum catalyst.
Substitution: Halogenation using bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Anthraquinone derivatives.
Reduction: Fully hydrogenated anthracene derivatives.
Substitution: Halogenated anthracene derivatives.
Scientific Research Applications
6,7,8,8a,10,10a-hexahydro-5H-anthracen-9-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 6,7,8,8a,10,10a-hexahydro-5H-anthracen-9-one involves its interaction with specific molecular targets and pathways. In biological systems, it may interact with enzymes and receptors, leading to modulation of cellular processes. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
1,2,3,4,10,10-Hexachloro-1,4,4a,5,6,7,8,8a-octahydro-6,7-epoxy-1,45,8-dimethanonaphthalene:
6,7,8,8A,9,10-hexahydro-2-methoxyphenanthrene-7,8-dicarboxylic acid: This compound is a derivative of phenanthrene with additional functional groups.
Uniqueness
6,7,8,8a,10,10a-hexahydro-5H-anthracen-9-one is unique due to its specific hexahydro structure, which imparts distinct chemical properties and reactivity compared to other anthracene derivatives
Properties
CAS No. |
3586-86-5 |
|---|---|
Molecular Formula |
C14H16O |
Molecular Weight |
200.28 g/mol |
IUPAC Name |
2,3,4,4a,9a,10-hexahydro-1H-anthracen-9-one |
InChI |
InChI=1S/C14H16O/c15-14-12-7-3-1-5-10(12)9-11-6-2-4-8-13(11)14/h1,3,5,7,11,13H,2,4,6,8-9H2 |
InChI Key |
QOTCSCVHPPXXQB-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2C(C1)CC3=CC=CC=C3C2=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Tert-butyl 4-(2-methoxy-2-oxoethyl)-1-oxa-9-azaspiro[5.5]undecane-9-carboxylate](/img/structure/B13990111.png)

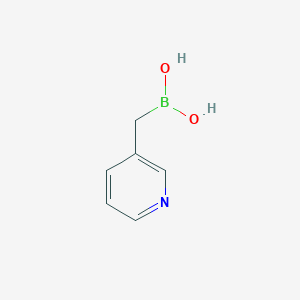
![3-[2-(3-Nitrophenoxy)ethoxy]aniline](/img/structure/B13990132.png)

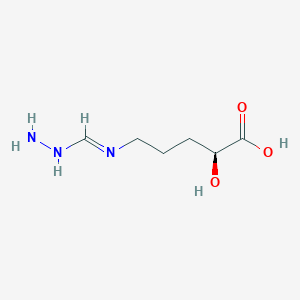
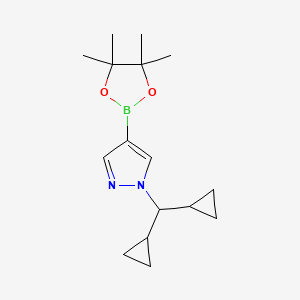

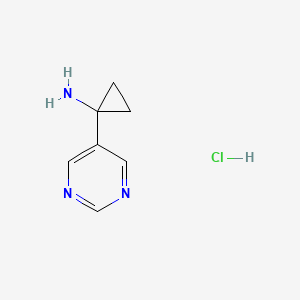
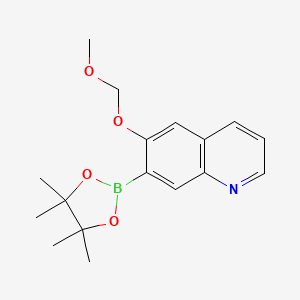
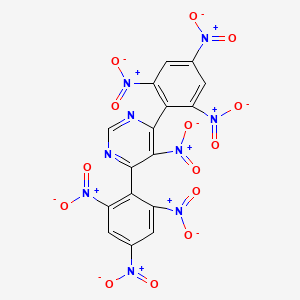
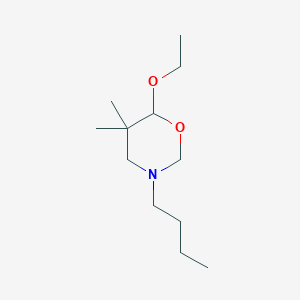
![Benz[a]anthracene-5-methanol, 7,12-dimethyl-](/img/structure/B13990184.png)
